Product packaging for Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-(Cat. No.:CAS No. 2552-97-8)

Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-

Cat. No.: B15345674
CAS No.: 2552-97-8
M. Wt: 209.25 g/mol
InChI Key: MAJBLSDHYUPQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing bicyclic aromatic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B15345674 Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- CAS No. 2552-97-8

Properties

CAS No.

2552-97-8

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)quinoline

InChI

InChI=1S/C13H11N3/c1-16-9-14-8-13(16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3

InChI Key

MAJBLSDHYUPQQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Protocol and Optimization

  • Quinoline Bromination : Begin with 2-bromo-4-methylaniline, cyclized with crotonaldehyde to form 8-bromo-2,6-dimethylquinoline (3 ) via ZnCl₂-complex purification.
  • Oxidation and Condensation : Oxidize 3 with selenium dioxide to yield 8-bromo-6-methylquinoline-2-carbaldehyde (5 ), followed by condensation with 1-methylbenzene-1,2-diamine to introduce the imidazole moiety.
  • Suzuki Coupling : React the brominated intermediate with 1-methyl-1H-imidazol-5-ylboronic acid under Pd catalysis (e.g., Pd(dppf)Cl₂) in a THF/water biphasic system at 70°C.

Key Data :

  • Yield: ~88% for imidazole-introduction step.
  • Characterization: ¹H NMR (CDCl₃) δ 8.54 (d, J = 8.6 Hz, H3-quinoline), 4.51 ppm (s, CH₃-imidazole).

One-Pot Multi-Component Synthesis Using Ceric Ammonium Nitrate

A scalable alternative employs ceric ammonium nitrate (CAN) as a Lewis acid catalyst in a one-pot reaction, enabling simultaneous quinoline ring formation and imidazole functionalization. This method circumvents the need for pre-functionalized boronic acids, enhancing synthetic accessibility.

Reaction Mechanism and Scope

  • Component Assembly : Combine substituted anilines, pyruvic acid, and 1-methylimidazole-5-carbaldehyde in ethanol.
  • Cyclization : CAN facilitates imine formation and subsequent cyclodehydration, yielding the quinoline-imidazole hybrid.
  • Regioselectivity : The reaction favors linear quinoline formation (e.g., 2-methyl-6,7-disubstituted derivatives) due to steric hindrance at angular positions.

Optimized Conditions :

  • Solvent: Ethanol
  • Catalyst: 10 mol% CAN
  • Temperature: Reflux (78°C)
  • Yield: 67–85% for electron-rich anilines.

Cyclocondensation of Aldehydes with Diamines

Building the imidazole ring directly onto the quinoline scaffold offers a step-economical route. This method involves condensing quinoline-2-carbaldehyde with 1-methyl-1H-imidazol-5-amine under acidic conditions.

Stepwise Synthesis

  • Quinoline-2-Carbaldehyde Synthesis : Oxidize 2-methylquinoline using SeO₂ in dioxane.
  • Imidazole Ring Formation : React the aldehyde with 1-methyl-1H-imidazol-5-amine in nitrobenzene at 120°C for 22 hours, followed by silica gel chromatography.

Analytical Validation :

  • HRMS: [M + H]⁺ calculated 380.17633, observed 380.17574 (Δ = 1.55 ppm).
  • FT-IR: Peaks at 1598 cm⁻¹ (C=N stretch), 740 cm⁻¹ (imidazole ring vibration).

Doebner Reaction Adaptation for Carboxyquinoline Intermediates

Although traditionally used for 4-carboxyquinolines, the Doebner reaction can be modified to access 2-(1-methyl-1H-imidazol-5-yl)quinoline via decarboxylation or functional group interconversion.

Modified Protocol

  • Reagent Mixing Order : Combine pyruvic acid and 1-methylimidazole-5-amine before adding aldehyde to favor imidazole incorporation.
  • Decarboxylation : Treat the intermediate 2-methylquinoline-4-carboxylic acid with CuO at 200°C to remove the carboxyl group.

Limitations :

  • Low yields (~30%) for electron-withdrawing substituents.
  • Requires stoichiometric pyruvic acid (2:1 ratio to amine).

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Suzuki Coupling 88% Pd catalysis, 70°C High regioselectivity, pure products Requires boronic acid synthesis
Multi-Component 67–85% CAN, ethanol reflux One-pot, scalable Limited to electron-donating substrates
Cyclocondensation 75–90% Nitrobenzene, 120°C Direct imidazole ring formation Harsh conditions, toxic solvents
Doebner Adaptation 30–50% CuO, 200°C Utilizes inexpensive reagents Low yields, multi-step optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives can be used for nucleophilic substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of quinoline and imidazole.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted quinoline or imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-methylimidazol-4-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylimidazol-4-yl)quinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the imidazole ring, used in antimalarial drugs.

    Imidazole: A simpler structure without the quinoline ring, used in antifungal medications.

    2-(3-methylimidazol-4-yl)pyridine: Similar structure with a pyridine ring instead of quinoline.

Uniqueness

2-(3-methylimidazol-4-yl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methyl-1H-imidazol-5-yl)-quinoline, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sequential reduction, condensation, and cyclization. For example, 6-nitro-quinoline-5-amine is reduced using SnCl₂ in acidic aqueous ethanol to yield quinoline-5,6-diamine, followed by condensation with aromatic aldehydes and cyclization with iodine in DMF. N-methylation using dimethyl sulfate completes the synthesis. Intermediates are characterized via IR (to confirm functional groups like NH₂ or C=N), ¹H/¹³C NMR (to verify aromatic proton environments and methyl group integration), and elemental analysis .

Q. How can researchers validate the structural identity of this quinoline-imidazole hybrid compound?

  • Methodological Answer : Use multi-spectral analysis:

  • IR spectroscopy : Identify stretching frequencies for C-N (imidazole ring, ~1600 cm⁻¹) and C=C (quinoline aromatic system, ~1500 cm⁻¹).
  • NMR : ¹H NMR should show distinct signals for the quinoline protons (δ 8.0–9.0 ppm), imidazole protons (δ 7.5–8.0 ppm), and the methyl group (δ ~3.0 ppm). ¹³C NMR confirms quaternary carbons in the fused ring system.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer : Employ the Kirby-Bauer disk diffusion method to screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Use standardized protocols with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Measure inhibition zones and compare with baseline activity of parent quinoline/imidazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during cyclization steps?

  • Methodological Answer : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., iodine vs. PTSA) under varying temperatures (80–120°C). Monitor reaction progress via TLC and optimize reflux duration (e.g., 3–6 hours). For example, iodine in DMF at 100°C for 4 hours achieves >80% yield in cyclization, as confirmed by HPLC purity analysis .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Solubility/pharmacokinetics : Perform logP measurements and aqueous solubility tests. Modify substituents (e.g., introduce hydrophilic groups on the quinoline ring) to enhance bioavailability.
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl group demethylation).
  • Target engagement : Validate mechanism via knock-out models or competitive binding assays with known COX-2 inhibitors (if applicable) .

Q. What computational strategies support the design of derivatives with enhanced selectivity (e.g., COX-2 inhibition)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR). Focus on key interactions:

  • The quinoline moiety occupies the hydrophobic pocket (Val523, Phe518).
  • The imidazole group forms hydrogen bonds with Arg513.
  • Validate predictions with free energy calculations (MM/GBSA) and synthesize top-scoring analogs for testing .

Q. How can crystallographic refinement challenges be resolved for this compound’s derivatives?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Address twinning or disordered solvent molecules via:

  • Twin law identification : Use CELL_NOW for initial analysis.
  • Disorder modeling : Apply PART instructions to split occupancy.
  • Validate with R1 convergence (<5%) and high-quality electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Q. What strategies elucidate structure-activity relationships (SAR) for imidazole substituents?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C-2 of imidazole). Test in dose-response assays (IC50 determination) and correlate with steric/electronic parameters (Hammett σ values). QSAR models using MOE or Schrödinger Suite can predict critical substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.